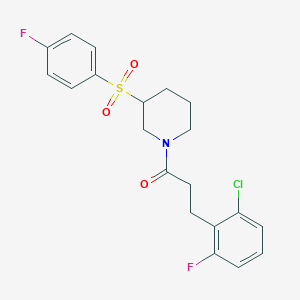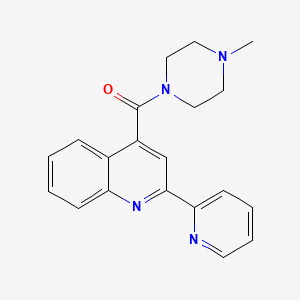![molecular formula C23H24ClFN4O2S B2635714 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-79-2](/img/no-structure.png)
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The synthesis of new derivatives within the triazoloquinazolinone family has been explored for anticancer activities. For instance, compounds synthesized to meet structural requirements essential for anticancer activity were evaluated against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some derivatives (B. N. Reddy et al., 2015).
Antimicrobial Activity
Another focus area is the development of novel quinazolinone derivatives with a triazolylthioether moiety for antimicrobial applications. These compounds demonstrated good antimicrobial activities, with some showing superior inhibitory effects against specific bacteria compared to commercial bactericides (Boren Yan et al., 2016).
Antihistaminic Agents
Research into triazoloquinazolinones also includes the synthesis of derivatives for H1-antihistaminic activity, presenting a new class of potential antihistamines. Several studies found that certain synthesized compounds were potent H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in animal models. Notably, some compounds emerged as more potent or equipotent compared to standard drugs like chlorpheniramine maleate, with minimal to negligible sedation effects, suggesting their utility as a new class of antihistamines (V. Alagarsamy et al., 2007; V. Alagarsamy et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 2-chloro-4-fluorobenzylthiol with a 3-isopropoxypropylamine to form an intermediate, which is then reacted with a 7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one to yield the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzylthiol", "3-isopropoxypropylamine", "7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 2-chloro-4-fluorobenzylthiol by reacting 2-chloro-4-fluorobenzyl chloride with sodium hydrosulfide in DMF.", "Step 2: Reaction of 2-chloro-4-fluorobenzylthiol with 3-isopropoxypropylamine in chloroform to form an intermediate.", "Step 3: Preparation of 7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one by reacting 7-methyl-1,2,4-triazolo[4,3-a]quinazoline with acetic acid and methanol.", "Step 4: Reaction of the intermediate from step 2 with the product from step 3 in DMF to yield the final product, 1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |
CAS番号 |
1111196-79-2 |
製品名 |
1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
分子式 |
C23H24ClFN4O2S |
分子量 |
474.98 |
IUPAC名 |
1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-14(2)31-10-4-9-28-21(30)18-11-15(3)5-8-20(18)29-22(28)26-27-23(29)32-13-16-6-7-17(25)12-19(16)24/h5-8,11-12,14H,4,9-10,13H2,1-3H3 |
SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)F)Cl)N(C2=O)CCCOC(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)
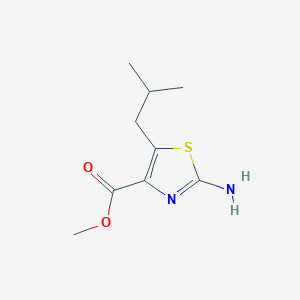
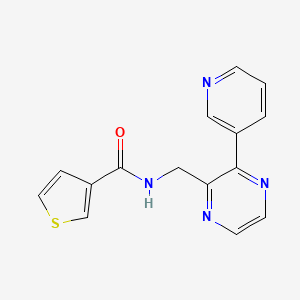
![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
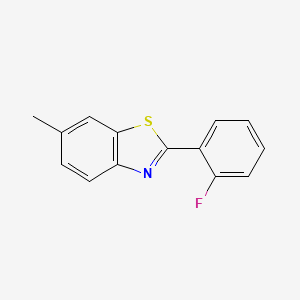
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
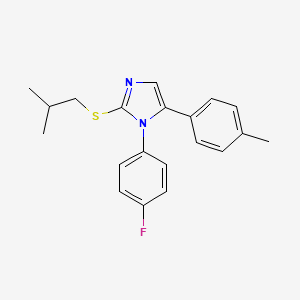
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
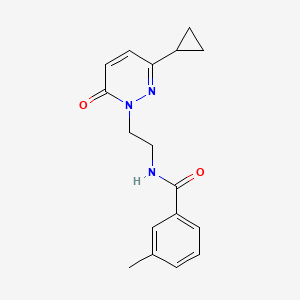
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)
